molecular formula C20H18O2 B14617563 2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- CAS No. 57880-92-9

2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)-

Cat. No.: B14617563
CAS No.: 57880-92-9
M. Wt: 290.4 g/mol
InChI Key: YELDZXQWVYIOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its unique structure, which includes a conjugated system of double bonds and aromatic rings, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- typically involves the condensation of 2,4-pentanedione with 3,3-diphenyl-2-propenal. This reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

57880-92-9

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(3,3-diphenylprop-2-enylidene)pentane-2,4-dione

InChI

InChI=1S/C20H18O2/c1-15(21)19(16(2)22)13-14-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

YELDZXQWVYIOMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.